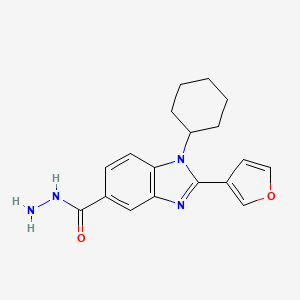
1-cyclohexyl-2-furan-3-yl-1H-benzoimidazole-5-carboxylic acid hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-2-(furan-3-yl)-1h-benzo[d]imidazole-5-carbohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Métodos De Preparación
The synthesis of 1-Cyclohexyl-2-(furan-3-yl)-1h-benzo[d]imidazole-5-carbohydrazide can be achieved through multicomponent reactions (MCRs). These reactions involve the simultaneous formation of multiple bonds, allowing for the construction of structurally diverse compounds from simple starting materials. One-pot synthesis methods are particularly advantageous as they simplify the purification process and increase efficiency .
A typical synthetic route might involve the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide under catalyst-free conditions . This method is efficient and environmentally friendly, making it suitable for industrial production.
Análisis De Reacciones Químicas
1-Cyclohexyl-2-(furan-3-yl)-1h-benzo[d]imidazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development.
Medicine: The compound’s potential pharmacological properties could be explored for therapeutic applications.
Mecanismo De Acción
The mechanism by which 1-Cyclohexyl-2-(furan-3-yl)-1h-benzo[d]imidazole-5-carbohydrazide exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking. These interactions could modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
1-Cyclohexyl-2-(furan-3-yl)-1h-benzo[d]imidazole-5-carbohydrazide can be compared with other similar compounds, such as:
Furan derivatives: These compounds contain a furan ring and exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Benzimidazole derivatives: These compounds contain a benzimidazole moiety and are known for their antiviral, anticancer, and anti-inflammatory activities.
The unique combination of the furan and benzimidazole rings in 1-Cyclohexyl-2-(furan-3-yl)-1h-benzo[d]imidazole-5-carbohydrazide may confer distinct properties that are not observed in other similar compounds.
Conclusion
1-Cyclohexyl-2-(furan-3-yl)-1h-benzo[d]imidazole-5-carbohydrazide is a versatile compound with potential applications in various scientific fields. Its unique structure allows it to undergo a variety of chemical reactions and interact with biological molecules, making it a valuable compound for research and development.
Propiedades
Número CAS |
871930-31-3 |
|---|---|
Fórmula molecular |
C18H20N4O2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
1-cyclohexyl-2-(furan-3-yl)benzimidazole-5-carbohydrazide |
InChI |
InChI=1S/C18H20N4O2/c19-21-18(23)12-6-7-16-15(10-12)20-17(13-8-9-24-11-13)22(16)14-4-2-1-3-5-14/h6-11,14H,1-5,19H2,(H,21,23) |
Clave InChI |
QLCTXFXRMDIHOJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)NN)N=C2C4=COC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-[(E)-but-2-enyl]phenyl]methanol](/img/structure/B13962396.png)
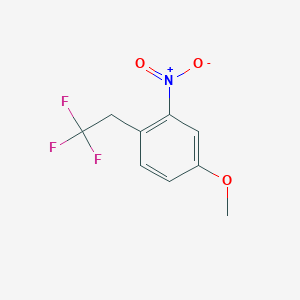

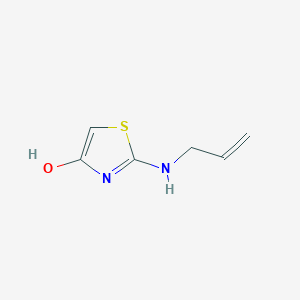
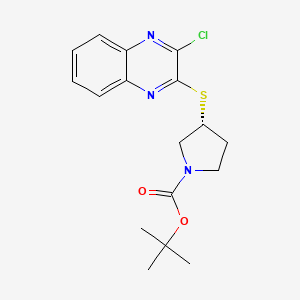

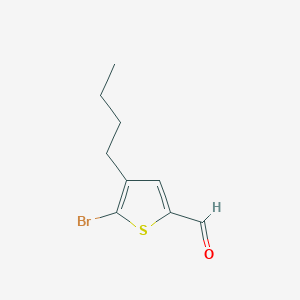
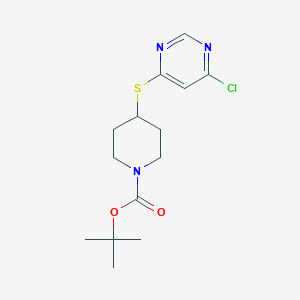
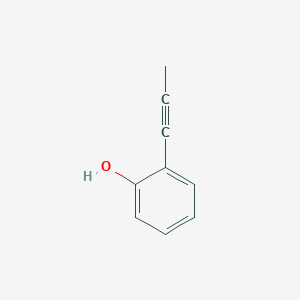
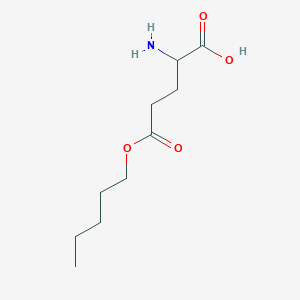
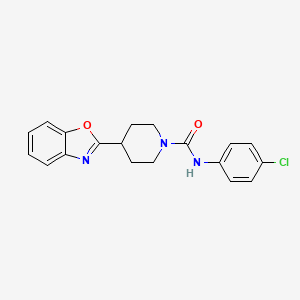
![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13962479.png)
